Ethyl 2-[2-(2-bromopyridin-4-yl)-1-cyano-2-oxoethyl]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[2-(2-bromopyridin-4-yl)-1-cyano-2-oxoethyl]-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a bromopyridine moiety, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2-bromopyridin-4-yl)-1-cyano-2-oxoethyl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of pyridine to obtain 2-bromopyridine. This intermediate is then subjected to a series of reactions including cyanoethylation, thiazole ring formation, and esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-bromopyridin-4-yl)-1-cyano-2-oxoethyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The thiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Ethyl 2-[2-(2-bromopyridin-4-yl)-1-cyano-2-oxoethyl]-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 2-[2-(2-bromopyridin-4-yl)-1-cyano-2-oxoethyl]-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and thiazole groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromopyridin-2-yl)acetate
- Ethyl 2-(3-bromopyridin-4-yl)acetate
- (2-Bromopyridin-4-yl)boronic acid
Uniqueness
Ethyl 2-[2-(2-bromopyridin-4-yl)-1-cyano-2-oxoethyl]-1,3-thiazole-4-carboxylate is unique due to the presence of both a thiazole ring and a cyano group, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
ethyl 2-[2-(2-bromopyridin-4-yl)-1-cyano-2-oxoethyl]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3S/c1-2-21-14(20)10-7-22-13(18-10)9(6-16)12(19)8-3-4-17-11(15)5-8/h3-5,7,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYHRDUANRPBPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(C#N)C(=O)C2=CC(=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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